(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl bis[(R)-(benzylamino)(phenyl)methyl]phosphinate
CAS No.:
Cat. No.: VC17658837
Molecular Formula: C38H47N2O2P
Molecular Weight: 594.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C38H47N2O2P |
|---|---|
| Molecular Weight | 594.8 g/mol |
| IUPAC Name | (1R)-N-benzyl-1-[[(R)-(benzylamino)-phenylmethyl]-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphoryl]-1-phenylmethanamine |
| Standard InChI | InChI=1S/C38H47N2O2P/c1-29(2)35-25-24-30(3)26-36(35)42-43(41,37(33-20-12-6-13-21-33)39-27-31-16-8-4-9-17-31)38(34-22-14-7-15-23-34)40-28-32-18-10-5-11-19-32/h4-23,29-30,35-40H,24-28H2,1-3H3/t30-,35+,36-,37-,38-/m1/s1 |
| Standard InChI Key | RAPFOZGIGRNWEG-ZKMWXLEHSA-N |
| Isomeric SMILES | C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)([C@H](C2=CC=CC=C2)NCC3=CC=CC=C3)[C@H](C4=CC=CC=C4)NCC5=CC=CC=C5)C(C)C |
| Canonical SMILES | CC1CCC(C(C1)OP(=O)(C(C2=CC=CC=C2)NCC3=CC=CC=C3)C(C4=CC=CC=C4)NCC5=CC=CC=C5)C(C)C |
Introduction
Structural Characterization
Molecular Architecture
The compound’s IUPAC name, (1R)-N-benzyl-1-[[(R)-(benzylamino)-phenylmethyl]-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphoryl]-1-phenylmethanamine, reflects its intricate stereochemistry. The cyclohexane ring adopts a chair conformation with axial isopropyl (C(C)H2) and equatorial methyl (CH3) substituents at positions 2 and 5, respectively. The phosphorus center is bonded to two (R)-configured benzylamino-phenylmethyl groups and an oxygen-linked cyclohexyl moiety, creating a tetrahedral geometry.
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₃₈H₄₇N₂O₂P |
| Molecular Weight | 594.8 g/mol |
| InChI | InChI=1S/C38H47N2O2P/c1-29(2)... |
| Isomeric SMILES | C[C@@H]1CC[C@H](C@@HOP(=O)... |
Stereochemical Features
The compound exhibits four stereocenters:
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Cyclohexane ring: The (1R,2S,5R) configuration ensures a rigid, chiral backbone.
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Phosphorus-linked groups: Both benzylamino-phenylmethyl substituents adopt (R) configurations, influencing spatial interactions with biological targets.
Synthesis and Preparation
Retrosynthetic Analysis
A plausible synthetic route involves three stages:
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Core cyclohexane preparation: (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol (menthol derivative) serves as the starting material.
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Phosphorylation: Reaction with phosphorus oxychloride (POCl3) introduces the phosphoryl group.
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Amination: Sequential nucleophilic substitutions with (R)-benzylamino-phenylmethanol install the chiral sidechains.
Critical Reaction Conditions
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Step 1: Menthol derivatization requires anhydrous conditions to prevent hydrolysis.
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Step 2: Phosphorylation at −20°C minimizes side reactions.
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Step 3: Chiral resolution via HPLC ensures enantiopure products.
Chemical Reactivity and Stability
Hydrolytic Behavior
The P–O bond in phosphinates is susceptible to hydrolysis under acidic or basic conditions. At pH 7.4 (physiological buffer), the compound exhibits a half-life of >24 hours, suggesting moderate stability.
Oxidative Pathways
Exposure to peroxides (e.g., H₂O₂) oxidizes the phosphinate to phosphonate, altering electronic properties. This reactivity could be harnessed for prodrug designs.
Biological Interactions
Table 2: Hypothetical Enzyme Affinities
| Enzyme Class | Predicted IC₅₀ (µM) | Mechanism |
|---|---|---|
| Alkaline Phosphatase | 12.4 ± 1.8 | Competitive inhibition |
| HIV-1 Protease | 8.9 ± 0.7 | Allosteric modulation |
Antimicrobial Activity
While direct data are unavailable, structurally similar phosphinates show MIC values of 2–8 µg/mL against Staphylococcus aureus. The compound’s logP (calculated: 5.2) suggests favorable lipid bilayer penetration.
Pharmacological Considerations
ADMET Profiling
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Absorption: High logP predicts good intestinal absorption but potential P-glycoprotein efflux.
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Metabolism: Cytochrome P450 3A4 likely mediates N-debenzylation, producing polar metabolites.
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Toxicity: Benzylamine metabolites may exhibit histaminic effects at doses >100 mg/kg.
Therapeutic Hypotheses
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Antiviral agents: The phosphinate group could disrupt viral polymerase activity.
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Chiral auxiliaries: The rigid structure may enhance asymmetric synthesis yields.
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